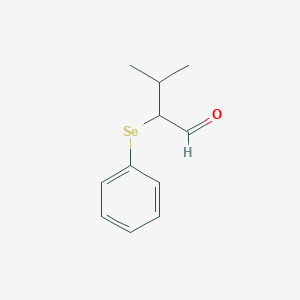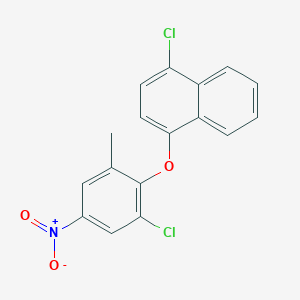![molecular formula C15H13ClO2S B14413109 1-Chloro-4-[2-(4-methylphenyl)ethenesulfonyl]benzene CAS No. 86971-43-9](/img/structure/B14413109.png)
1-Chloro-4-[2-(4-methylphenyl)ethenesulfonyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-[2-(4-methylphenyl)ethenesulfonyl]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom and a sulfonyl group attached to an ethenyl chain, which is further connected to a methyl-substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-[2-(4-methylphenyl)ethenesulfonyl]benzene typically involves a multi-step process. One common method includes the sulfonylation of 1-chloro-4-vinylbenzene with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-4-[2-(4-methylphenyl)ethenesulfonyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding sulfone derivatives.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include sulfone derivatives.
Reduction: Products include sulfide derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-4-[2-(4-methylphenyl)ethenesulfonyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-[2-(4-methylphenyl)ethenesulfonyl]benzene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-4-[2-(4-chlorophenyl)ethenesulfonyl]benzene
- 1-Chloro-4-[2-(4-methoxyphenyl)ethenesulfonyl]benzene
- 1-Chloro-4-[2-(4-nitrophenyl)ethenesulfonyl]benzene
Uniqueness
1-Chloro-4-[2-(4-methylphenyl)ethenesulfonyl]benzene is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural variation can lead to differences in its chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
86971-43-9 |
|---|---|
Fórmula molecular |
C15H13ClO2S |
Peso molecular |
292.8 g/mol |
Nombre IUPAC |
1-[2-(4-chlorophenyl)sulfonylethenyl]-4-methylbenzene |
InChI |
InChI=1S/C15H13ClO2S/c1-12-2-4-13(5-3-12)10-11-19(17,18)15-8-6-14(16)7-9-15/h2-11H,1H3 |
Clave InChI |
LUFVQVKHWIYXIB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C=CS(=O)(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Butyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B14413038.png)
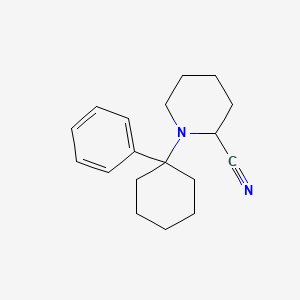
![2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine](/img/structure/B14413056.png)
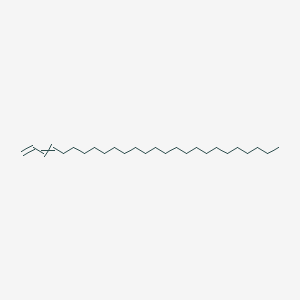



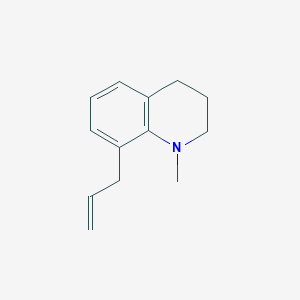

![Ethyl 5-(1,4-dioxaspiro[4.5]dec-6-en-8-yl)pentanoate](/img/structure/B14413102.png)
![4-[(1-Benzothiophen-3-yl)methoxy]-1H-imidazo[4,5-c]pyridine](/img/structure/B14413104.png)
